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Cat. No.: B1677469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Org 21465 is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and

hypnotic properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A

(GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous

system. Developed as a potential intravenous anesthetic agent, Org 21465 represents an

advancement in the chemical class of pregnane derivatives, offering a potentially improved

therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive

overview of the chemical structure, physicochemical properties, pharmacology, and available

experimental data for Org 21465.

Chemical Structure and Physicochemical Properties
Org 21465, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-

dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-

tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate, is a complex

steroidal molecule.[1] Its structure is characterized by a pregnane backbone, modified with a

dimethylmorpholinyl group at the 2β position and a methanesulfonate ester at the 21-position,

which contributes to its water solubility.

Table 1: Physicochemical Properties of Org 21465
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Property Value Source

IUPAC Name

[2-

[(2S,3S,5S,8S,9S,10S,13S,14

S,17S)-2-(2,2-

dimethylmorpholin-4-yl)-3-

hydroxy-10,13-dimethyl-11-

oxo-

1,2,3,4,5,6,7,8,9,12,14,15,16,1

7-

tetradecahydrocyclopenta[a]ph

enanthren-17-yl]-2-

oxoethyl]methanesulfonate

[1]

Synonyms

2β-(2,2-Dimethyl-4-

morpholinyl)-3α-hydroxy-

11,20-dioxo-5α-pregnan-21-yl

methanesulfonate

[1]

CAS Number 1062512-52-0 [1]

Molecular Formula C27H43NO7S [1]

Molar Mass 525.70 g/mol [1]

Melting Point Data not available

Boiling Point Data not available

Solubility Water-soluble

pKa Data not available

LogP Data not available

Pharmacology
Mechanism of Action
Org 21465 exerts its pharmacological effects primarily through the positive allosteric

modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from

the GABA binding site. This binding enhances the effect of GABA, increasing the frequency
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and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a

general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive

steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.
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Figure 1: Signaling pathway of Org 21465 at the GABAA receptor.

Pharmacodynamics
Quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy of Org 21465
at the GABAA receptor are not readily available in the public domain. Preclinical studies have

demonstrated its sedative and hypnotic effects in animal models.

Table 2: Pharmacological Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1677469?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677469?utm_src=pdf-body
https://www.benchchem.com/product/b1677469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species Assay Source

Binding Affinity

(Ki)

Data not

available

Potency

(EC50/IC50)

Data not

available

Efficacy
Positive allosteric

modulator

Electrophysiolog

y
[1]

In vivo effects
Sedative,

hypnotic
Animal models

Behavioral

assays

Pharmacokinetics (ADME)
Detailed pharmacokinetic data for Org 21465, including its absorption, distribution, metabolism,

and excretion (ADME) profile, are not publicly available. As an intravenously administered

agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes

have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

Parameter Value Source

Bioavailability (IV) 100% (assumed)

Distribution Data not available

Metabolism Data not available

Excretion Data not available

Half-life Data not available

Toxicology
Comprehensive toxicological data, such as LD50 values and detailed safety profiles from

preclinical studies, are not available in the public literature. As with other GABAA receptor
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modulators, potential adverse effects at higher doses could include respiratory depression,

cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

Parameter Value Source

LD50 Data not available

Adverse Effects

Potential for respiratory

depression, cardiovascular

effects, prolonged sedation

Experimental Protocols
Detailed, specific experimental protocols for the synthesis and evaluation of Org 21465 are

proprietary and not publicly available. However, general methodologies for key experiments are

described below.

Synthesis
The synthesis of Org 21465 would involve a multi-step organic synthesis process starting from

a suitable steroid precursor. Key steps would likely include the introduction of the

dimethylmorpholinyl group at the 2β position and the esterification of the 21-hydroxyl group

with methanesulfonyl chloride.
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Modification of
side chain

Esterification with
methanesulfonyl chloride Org 21465
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Figure 2: General synthetic workflow for Org 21465.

GABAA Receptor Binding Assay
A radioligand binding assay would be used to determine the affinity of Org 21465 for the

GABAA receptor. This typically involves incubating cell membranes expressing the receptor
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with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations

of the test compound (Org 21465).
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Preparation

Incubation

Separation & Measurement

Data Analysis

Cell Membranes with
GABAA Receptors

Incubate components
to reach equilibrium

Radiolabeled Ligand
(e.g., [3H]muscimol)

Org 21465
(varying concentrations)

Separate bound from
free radioligand
(e.g., filtration)

Measure radioactivity
of bound ligand

Calculate Ki from
competition curve

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

Recording

Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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